molecular formula C19H18FN3O2 B6552589 (2-methylphenyl)methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1040656-17-4

(2-methylphenyl)methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6552589
CAS No.: 1040656-17-4
M. Wt: 339.4 g/mol
InChI Key: KVWVBBRYMAFHAB-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms . It also contains a carboxylate group, which is a derivative of carboxylic acid and is often involved in ionic interactions in biological systems .


Molecular Structure Analysis

The presence of multiple functional groups and a cyclic structure suggests that this compound could have interesting chemical properties. The 1,2,3-triazole ring is aromatic, which means it’s stable and can participate in pi stacking interactions . The carboxylate group is polar and can form hydrogen bonds .


Chemical Reactions Analysis

The compound could undergo several types of reactions. For example, the carboxylate group could react with acids or bases . The aromatic ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a carboxylate group would make the compound polar and potentially soluble in water . The compound’s melting and boiling points would depend on its molecular weight and the strength of the intermolecular forces .

Future Directions

The compound could be of interest in various fields, such as medicinal chemistry, materials science, and chemical biology. Future research could explore its potential uses, investigate its mechanism of action, and optimize its properties through chemical modifications .

Properties

IUPAC Name

(2-methylphenyl)methyl 1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-12-6-4-5-7-15(12)11-25-19(24)18-14(3)23(22-21-18)16-9-8-13(2)17(20)10-16/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWVBBRYMAFHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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